2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine
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Overview
Description
2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Subsequently, iodination can be performed using iodotrimethylsilane or iodine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: 2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex fluorinated compounds, which are valuable in materials science and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, agrochemicals, and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: This compound is similar in structure but lacks the iodine atom, which may result in different reactivity and applications.
2-Iodopyridine: This compound contains only the iodine substituent and is used in similar synthetic applications.
Uniqueness: 2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and iodine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct reactivity and makes it a versatile intermediate in various chemical transformations.
Properties
Molecular Formula |
C6H2BrF3INO |
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Molecular Weight |
367.89 g/mol |
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H |
InChI Key |
XIXGSWYHIAZKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)(F)F)Br)I |
Origin of Product |
United States |
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